Direct Head-to-Head Comparison of BACE1 Inhibition Potency (IC50) Against Closest Rotenoid Analogs
Mirabijalone D demonstrates superior BACE1 inhibitory potency compared to its closest structural analog, abronione A, in a head-to-head biochemical assay. The IC50 of Mirabijalone D (4.24 μM) is nearly 15-fold lower (more potent) than that of abronione A (62.21 μM) [1]. Furthermore, the comparator boeravinone D showed a comparable but slightly higher IC50 (4.77 μM) [1]. A third analog, boeravinone A methyl ether, was completely inactive against BACE1, demonstrating that minor structural changes can abolish target engagement [1].
| Evidence Dimension | BACE1 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4.24 μM |
| Comparator Or Baseline | Abronione A: 62.21 μM; Boeravinone D: 4.77 μM; Boeravinone A methyl ether: Inactive |
| Quantified Difference | Mirabijalone D is 14.7-fold more potent than abronione A (calculated as 62.21/4.24). Boeravinone D shows comparable but 1.13-fold higher (weaker) IC50. |
| Conditions | In vitro β-secretase (BACE1) enzyme inhibition assay using a fluorescence resonance energy transfer (FRET)-based method. |
Why This Matters
For research groups requiring consistent and potent BACE1 inhibition, substituting Mirabijalone D with abronione A or an uncharacterized rotenoid could result in a >14-fold loss in potency, compromising assay sensitivity and downstream biological interpretation.
- [1] Park SH, Yang EJ, Kim SI, Song KS. β-Secretase (BACE1)-inhibiting C-methylrotenoids from Abronia nana suspension cultures. Bioorg Med Chem Lett. 2014 Jul 1;24(13):2945-8. doi: 10.1016/j.bmcl.2014.04.060. View Source
